molecular formula C11H13N3O3 B1530549 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine CAS No. 1301214-65-2

5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine

Cat. No. B1530549
M. Wt: 235.24 g/mol
InChI Key: OMHWRPXRSLOMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine, also known as 5-NPCP, is a highly versatile chemical compound that is used in a variety of scientific research applications. It is an organic compound with a unique structure, and it has a wide range of uses due to its ability to interact with different chemical systems. 5-NPCP is a nitrogen-containing heterocyclic compound, and it has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Synthesis of Piperidine Derivatives

    • In 2015, Zeng et al. designed and synthesized piperidine derivatives as a novel human heat shock protein 70 (HSP70) inhibitors .
  • Antiviral Research

    • Comparable to remdisivir, isatin-based imidazole derivatives exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) after conducting receptor–ligand interaction studies .
  • Heat Shock Protein Inhibitors

    • In 2015, Zeng et al. designed and synthesized piperidine derivatives as a novel human heat shock protein 70 (HSP70) inhibitors .
  • Antiviral Research

    • Isatin-based imidazole derivatives, which are comparable to remdesivir, exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) after conducting receptor–ligand interaction studies .
  • Cycloaddition, Annulation, and Amination

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Multicomponent Reactions

    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(5-nitropyridin-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(13-6-2-1-3-7-13)10-5-4-9(8-12-10)14(16)17/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHWRPXRSLOMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine

Synthesis routes and methods

Procedure details

Methyl 5-nitropyridine-2-carboxylate (182 g, 1 mol) was refluxed in piperidine (250 mL) for 1 hour. The reaction mixture was concentrated in vacuo to give crude 5-nitro-2-(piperidin-1-ylcarbonyl)pyridine, which was used for the next stage without additional purification.
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Reactant of Route 3
Reactant of Route 3
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Reactant of Route 4
Reactant of Route 4
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Reactant of Route 5
Reactant of Route 5
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Reactant of Route 6
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.